Biocytin-L-proline

Overview

Description

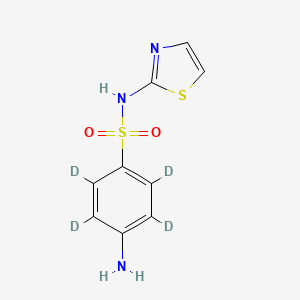

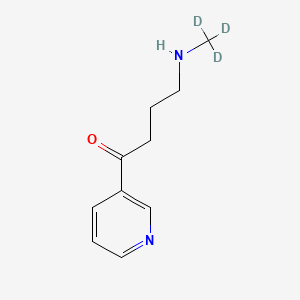

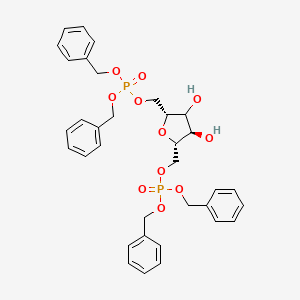

Biocytin-L-proline is a compound formed from the vitamin biotin and the amino acid L-lysine . It has been used as a histological dye to stain nerve cells . The molecular weight of Biocytin-L-proline is 469.60 and its molecular formula is C21H35N5O5S .

Synthesis Analysis

L-Proline, a component of Biocytin-L-proline, is synthesized from L-glutamate in a two-step intramitochondrial process . This process is catalyzed by aldehyde dehydrogenase 18 family member A1 (ALDH18A1) and pyrroline-5-carboxylate reductase 1 (PYCR1) enzymes .Molecular Structure Analysis

The Biocytin-L-proline molecule contains a total of 69 bonds. There are 34 non-H bond(s), 4 multiple bond(s), 13 rotatable bond(s), 4 double bond(s), 3 five-membered ring(s), 1 eight-membered ring(s), 1 carboxylic acid(s) (aliphatic), 2 secondary amide(s) (aliphatic), 1 urea (-thio) derivative(s), 1 secondary amine(s) (aliphatic), 1 hydroxyl .Chemical Reactions Analysis

L-Proline, a component of Biocytin-L-proline, can act as an enantioselective organocatalyst, making possible the synthesis of therapeutically active enantiopure drugs . It also acts as a chemical chaperone, preventing protein aggregation/fibrillation .Physical And Chemical Properties Analysis

Biocytin-L-proline is a solid substance that is soluble in DMF and Water/Ammonium Bicarbonate . It has a melting point of 125-130°C .Scientific Research Applications

Cellular Energy and Metabolism

Biotinidase-deficient mice, utilized as models for studying the human inherited disorder of biotinidase deficiency, reveal critical insights into cellular energy deficits and altered gene expression related to carbon metabolism. These mice exhibit severe ATP deficit, activation of energy sensors, and changes in insulin sensitivity, mirroring the effects observed in nutritional biotin deprivation. This study underlines the essential role of biotin and its derivatives in maintaining cellular energy homeostasis and metabolic regulation, providing a basis for understanding the pathogenesis of biotinidase deficiency in humans (Hernandez-Vazquez et al., 2013).

Biotechnology and Bioengineering

The incorporation of unnatural amino acids, such as biocytin, into mRNA-protein fusion molecules demonstrates the feasibility of expanding the chemical diversity of peptide and protein libraries. This innovation facilitates the identification of ligands with enhanced properties against therapeutically relevant targets, leveraging biocytin's ability to integrate into diverse biological systems (Li, Millward, & Roberts, 2002).

Proline in Asymmetric Synthesis and Pharmacology

The chemistry of proline and its derivatives has been extensively explored for their utility in asymmetric synthesis. Proline catalyzes a variety of organic reactions, contributing to the synthesis of bioactive molecules and pharmaceuticals. Its role as an osmoprotectant also highlights its significance in pharmacological and biotechnological applications, where it aids in stabilizing proteins and membranes under stress conditions (Panday, 2011).

Stress Response and Adaptation

Research on proline's function in plant stress response has illuminated its potential to improve stress tolerance. For example, in Pancratium maritimum L., a desert plant, proline supplementation was shown to enhance salt-stress tolerance, suggesting a protective role against environmental stressors. This insight could inform agricultural practices and the development of stress-resistant crops (Khedr et al., 2003).

Molecular Biology and Enzymology

The study of proline metabolism in Trypanosoma brucei brucei, a parasite, underscores its essential role in survival within the tsetse fly vector. The efficient catabolic pathway of proline to glutamate in T. b. brucei highlights the adaptability of this parasite to its nutritional environment, offering a target for therapeutic intervention (Mantilla et al., 2017).

Mechanism of Action

Target of Action

Biocytin-L-proline is a compound that combines the properties of biotin and proline. Biotin acts as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . Proline, on the other hand, plays multifaceted roles in cell biology, including acting as a precursor of extracellular collagens, antimicrobial peptides, and salivary proteins . It also modulates cell signaling pathways .

Mode of Action

Biocytin-L-proline’s mode of action is likely to be a combination of the actions of biotin and proline. Biotin is known to bind to proteins and other macromolecules, a process known as biotinylation . Proline, on the other hand, has been shown to enhance cell-monolayer cryopreservation . It also plays a role in antimicrobial peptide action .

Biochemical Pathways

The biochemical pathways affected by Biocytin-L-proline involve both biotin and proline metabolism. Biotin acts as a coenzyme in critical biochemical processes . Proline metabolism, on the other hand, is linked to photosynthesis and mitochondrial respiration . It can function as a signal, modulating gene expression and certain metabolic processes .

Pharmacokinetics

The pharmacokinetics of Biocytin-L-proline would likely involve the absorption, distribution, metabolism, and excretion (ADME) of both biotin and proline. For instance, a study on empagliflozin L-proline formulation showed that it was bioequivalent to its conventional formulation . .

Result of Action

The result of Biocytin-L-proline’s action would likely involve the combined effects of biotin and proline. Biotin is used therapeutically to treat conditions like acute and chronic eczema, contact dermatitis, and diabetes . Proline, on the other hand, has been associated with cell proliferation, survival, and metastatic spread in cancer cells .

Action Environment

The action of Biocytin-L-proline could be influenced by various environmental factors. For instance, the role of proline metabolism in cancer depends on tumor type and environmental, metabolic context . Similarly, the effectiveness of biotin could be influenced by factors like nutrient availability and changes in redox balance .

Safety and Hazards

properties

IUPAC Name |

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[(2R)-pyrrolidine-2-carbonyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N5O5S/c27-17(9-2-1-8-16-18-15(12-32-16)25-21(31)26-18)23-10-4-3-6-14(20(29)30)24-19(28)13-7-5-11-22-13/h13-16,18,22H,1-12H2,(H,23,27)(H,24,28)(H,29,30)(H2,25,26,31)/t13-,14+,15+,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNBERKLWAYKKP-IMPIEMTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652473 | |

| Record name | D-Prolyl-N~6~-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1356931-03-7 | |

| Record name | D-Prolyl-N~6~-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea](/img/structure/B561762.png)